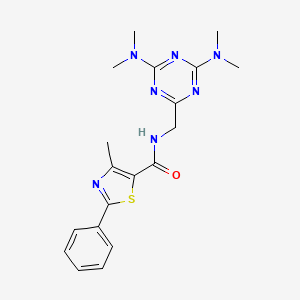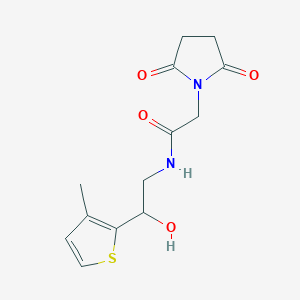
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
The exact mass of the compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, demonstrating the synthetic utility of related compounds in complex organic synthesis and natural product synthesis, which could inspire further research into the applications of the given compound in synthesizing erythrinane derivatives with potential biological activity Chikaoka et al., 2003.
Structure/Activity Studies of Kappa-Opioid Agonists
J. J. Barlow et al. (1991) conducted structure/activity studies on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring their potential as kappa-opioid agonists. This research highlights the therapeutic potential of related compounds in developing new analgesic drugs, offering a basis for further exploration of the given compound in similar pharmacological contexts Barlow et al., 1991.
Synthesis and Insecticidal Assessment Against Spodoptera Littoralis
A. Fadda et al. (2017) utilized a related compound as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research illustrates the agrochemical application of such compounds in developing new pesticides Fadda et al., 2017.
Synthesis and Antimicrobial Activity
A. Hossan et al. (2012) explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using related compounds as starting materials, showing significant antibacterial and antifungal activities. This research underscores the potential of the given compound in medicinal chemistry, particularly in the design of new antimicrobial agents Hossan et al., 2012.
作用機序
Target of Action
The primary targets of this compound are biomolecules containing azide groups . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.
Mode of Action
The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . Specifically, the propargyl group in the compound reacts with the azide group in the target biomolecules . This reaction results in the formation of a stable triazole ring, leading to the modification of the target biomolecules .
Pharmacokinetics
The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially enhancing its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of copper ions is necessary for the Click Chemistry reaction to occur . Additionally, the pH and temperature of the environment could potentially affect the reaction rate and the stability of the compound.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-8-4-5-20-13(8)9(16)6-14-10(17)7-15-11(18)2-3-12(15)19/h4-5,9,16H,2-3,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZZILYCUASMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)
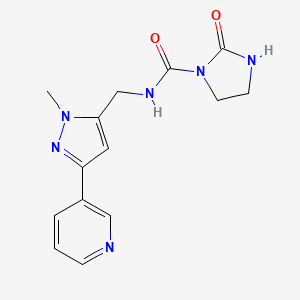
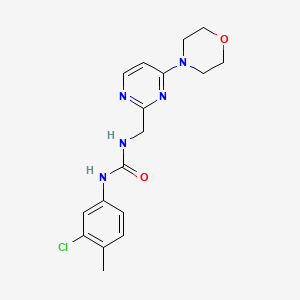
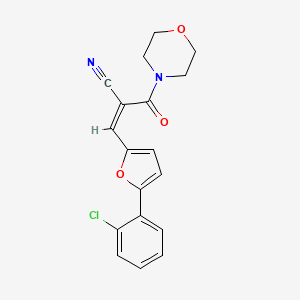
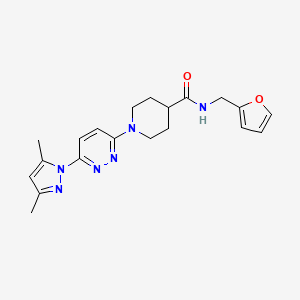
![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)


![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
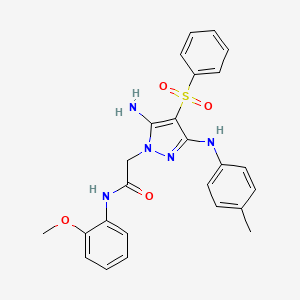
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)

